6-Methylpyridin-2-amine 1-oxide

Overview

Description

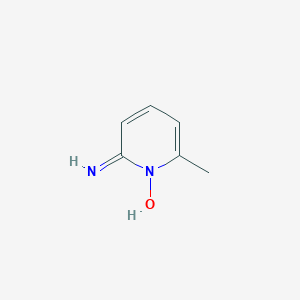

6-Methylpyridin-2-amine 1-oxide is an organic compound belonging to the class of pyridine derivatives It is characterized by a pyridine ring substituted with a methyl group at the sixth position and an amino group at the second position, with an additional oxygen atom bonded to the nitrogen atom of the amino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylpyridin-2-amine 1-oxide can be achieved through several methods. One common approach involves the oxidation of 6-Methylpyridin-2-amine using oxidizing agents such as hydrogen peroxide or peracids. The reaction typically occurs under mild conditions, ensuring the selective formation of the 1-oxide derivative.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 6-Methylpyridin-2-amine 1-oxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

Reduction: Reduction reactions can convert the 1-oxide back to the parent amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids.

Reduction: Hydrogen gas with a suitable catalyst, such as palladium on carbon.

Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.

Major Products Formed:

Oxidation: Higher oxidized pyridine derivatives.

Reduction: 6-Methylpyridin-2-amine.

Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

Pharmaceutical Applications

6-Methylpyridin-2-amine 1-oxide serves as a pivotal intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are crucial in the development of drugs with specific therapeutic properties.

Key Pharmaceutical Compounds Derived from this compound:

Biochemical Applications

The compound is also utilized in biochemical research, particularly in enzymatic reactions and bioconversion processes.

Bioconversion Studies:

Research has shown that whole cells of Burkholderia sp. MAK1 can convert pyridine derivatives, including this compound, into hydroxylated products, demonstrating its potential in biocatalysis. The conversion efficiency was notably high at specific temperatures, indicating optimal conditions for biotransformation .

Table of Bioconversion Efficiency:

| Substrate | Conversion Rate (mg/g biomass/h) | Optimal Temperature (°C) |

|---|---|---|

| 4-Chloropyridin-2-amine | 7.0 | 30 |

| 1-Ethylpyridin-2-ol | Not specified | Not specified |

Synthetic Applications

The compound is integral in synthetic organic chemistry, serving as a precursor for various chemical reactions.

Synthesis Methodologies:

Recent studies have highlighted innovative methods for synthesizing 2-amino-pyridines through the reaction of pyridine N-oxides with activated isocyanides, showcasing the versatility of this compound in organic synthesis .

Research and Development

Ongoing research continues to explore the potential applications of this compound in developing new therapeutic agents and improving existing ones.

Case Study: Antimalarial Compounds

A recent study focused on optimizing triaminopyrimidines, which are structurally related to pyridine derivatives. These compounds exhibited promising antimalarial activity and highlight the relevance of similar structures like this compound in drug discovery efforts against resistant strains of Plasmodium falciparum .

Mechanism of Action

The mechanism of action of 6-Methylpyridin-2-amine 1-oxide involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific proteins or enzymes and modulating their activity. The presence of the 1-oxide group enhances its reactivity, allowing it to participate in redox reactions and influence cellular pathways.

Comparison with Similar Compounds

2-Amino-6-methylpyridine: Lacks the 1-oxide group, resulting in different chemical reactivity.

6-Methylpyridin-3-amine: Substitution at the third position alters its chemical properties.

2,6-Dimethylpyridine: Presence of an additional methyl group changes its steric and electronic characteristics.

Uniqueness: 6-Methylpyridin-2-amine 1-oxide is unique due to the presence of the 1-oxide group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research applications, distinguishing it from other similar pyridine derivatives.

Biological Activity

6-Methylpyridin-2-amine 1-oxide, also known as 2-amino-6-methylpyridine N-oxide, is a pyridine derivative that has attracted attention for its diverse biological activities. This compound is characterized by its unique structure, which includes a methyl group at the sixth position and an amino group at the second position of the pyridine ring, along with an N-oxide functional group. The molecular formula is CHNO, and it has a molecular weight of approximately 124.14 g/mol.

The presence of the N-oxide group enhances the compound's reactivity, enabling it to participate in various chemical reactions such as oxidation and substitution. Common synthetic routes include oxidation of 6-methylpyridin-2-amine using oxidizing agents like hydrogen peroxide or peracids under mild conditions, which selectively forms the N-oxide derivative.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting growth .

- Anticancer Properties : Preliminary investigations suggest that this compound may have anticancer potential. It has been tested in vitro against different cancer cell lines, showing cytotoxic effects that warrant further exploration.

The mechanism underlying the biological activity of this compound involves its interaction with specific proteins or enzymes within biological systems. The N-oxide group allows it to act as a ligand, potentially modulating enzyme activity and influencing cellular pathways crucial for microbial growth and cancer cell proliferation .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Amino-5-methylpyridine | Amino group at position 2; methyl at position 5 | Different reactivity due to methyl positioning |

| 3-Amino-6-methylpyridine | Amino group at position 3; methyl at position 6 | Variations in biological activity compared to target compound |

| Pyridin-2-one | Ketone instead of amino group | Exhibits distinct reactivity patterns in synthesis |

| 4-Aminopyridine | Amino group at position 4 | Different pharmacological profile |

The structural arrangement in this compound confers distinct chemical reactivity and biological activity compared to these similar compounds.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of this compound:

- Antimicrobial Efficacy : A study assessed the antimicrobial activity of various pyridine derivatives, including this compound. Results indicated a notable inhibition of bacterial growth, particularly against Gram-positive bacteria.

- Cytotoxic Effects on Cancer Cells : In vitro tests on human cancer cell lines revealed that this compound induced apoptosis in a dose-dependent manner, suggesting its potential as an anticancer agent. Further studies are needed to elucidate the exact pathways involved .

- Structure-Activity Relationship (SAR) : Research focusing on SAR has demonstrated that modifications in the structure of pyridine derivatives can significantly alter their biological activities. This highlights the importance of the N-oxide group in enhancing both antimicrobial and anticancer properties.

Properties

IUPAC Name |

1-hydroxy-6-methylpyridin-2-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-5-3-2-4-6(7)8(5)9/h2-4,7,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLTPOOBRYBRXAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC(=N)N1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00355901 | |

| Record name | 6-methylpyridin-2-amine 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25063-84-7 | |

| Record name | 6-methylpyridin-2-amine 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.